molecular formula C10H15N3O B1488332 N-methyl-6-(morpholin-4-yl)pyridin-3-amine CAS No. 1342739-63-2

N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Cat. No. B1488332
CAS RN: 1342739-63-2
M. Wt: 193.25 g/mol
InChI Key: LTHXVPCATJZGBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-methyl-6-(morpholin-4-yl)pyridin-3-amine” is based on its molecular formula C10H15N3O. More detailed information about its structure might be obtained through experimental methods such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Transdermal Permeation Enhancers

N-methyl-6-(morpholin-4-yl)pyridin-3-amine derivatives have been explored for their potential as transdermal permeation enhancers. In a study examining the activity of various alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including morpholine, it was found that these compounds significantly enhance the transdermal delivery of drugs. Decyl 6-(pyrrolidin-1-yl)hexanoate showed the highest activity, suggesting that derivatives of N-methyl-6-(morpholin-4-yl)pyridin-3-amine could be promising candidates for transdermal drug delivery systems Farsa, Doležal, & Hrabálek, 2010.

Heterocyclic Synthesis

The compound has been utilized in the synthesis of a wide range of heterocyclic derivatives. For instance, novel N-cycloalkanes, morpholine, piperazines, and pyridine derivatives incorporating a (thio)pyrimidine moiety were synthesized through intramolecular cyclization, demonstrating the compound's versatility in creating complex organic molecules Ho & Suen, 2013.

Ligand Synthesis for Metal Complexation

N-methyl-6-(morpholin-4-yl)pyridin-3-amine has been used in the synthesis of morpholine-based ligands for complexation with various metal ions, indicating its utility in coordination chemistry. Studies reveal that these ligands can complex with metals like cobalt, nickel, and copper, offering insights into the stability and thermodynamics of such complexes Rezaeivala et al., 2021.

Anticancer Activities

Morpholine derivatives, synthesized from N-methyl-6-(morpholin-4-yl)pyridin-3-amine, have been evaluated for their anticancer activities. Schiff-base complexes of these derivatives have shown varying degrees of activity against human tumor cell lines, including breast and prostate cancer cells. The anticancer potential appears to depend on the type of metal used in the complex, highlighting the compound's role in developing novel chemotherapeutic agents Rezaeivala et al., 2020.

Redox Properties in Cobalt(III) Complexes

The effect of N-methyl-6-(morpholin-4-yl)pyridin-3-amine derivatives on the redox properties of cobalt(III) complexes has been studied. These studies provide valuable insights into how bridge substituents influence the electrochemical behavior of metal complexes, which is crucial for applications in catalysis and electronic materials Meghdadi et al., 2008.

properties

IUPAC Name

N-methyl-6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-11-9-2-3-10(12-8-9)13-4-6-14-7-5-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHXVPCATJZGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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